molecular formula C36H52O8 B1232485 Mancinellin CAS No. 57672-76-1

Mancinellin

Cat. No.: B1232485
CAS No.: 57672-76-1
M. Wt: 612.8 g/mol
InChI Key: NEZVVESVXBEHTR-YYHKZOSKSA-N
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Description

Mancinellin is a highly toxic diterpenoid compound isolated from the latex of the manchineel tree (Hippomane mancinella), renowned as one of the world’s most poisonous plants. Its molecular formula is C₃₆H₅₂O₈, and it belongs to the diterpene class, characterized by a complex structure with multiple fused rings and oxygen-containing functional groups . The compound is notorious for its extreme toxicity, acting as a carcinogen promoter, irritant, and "supertoxic agent" capable of inducing severe inflammation, blistering, and cellular membrane disruption upon contact or ingestion .

Properties

CAS No.

57672-76-1

Molecular Formula

C36H52O8

Molecular Weight

612.8 g/mol

IUPAC Name

[(1R,2S,4R,5S,6S,10S,11R,12R,14S,16R)-5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] (2E,4E,6E)-hexadeca-2,4,6-trienoate

InChI

InChI=1S/C36H52O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(38)43-34-21-24(3)35(41)25-20-23(2)29(39)36(25,42)31(40)33(22-37)30(44-33)27(35)28(34)32(34,4)5/h14-20,24-25,27-28,30-31,37,40-42H,6-13,21-22H2,1-5H3/b15-14+,17-16+,19-18+/t24-,25+,27-,28-,30+,31-,33+,34+,35+,36-/m1/s1

InChI Key

NEZVVESVXBEHTR-YYHKZOSKSA-N

SMILES

CCCCCCCCCC=CC=CC=CC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C(=O)O[C@@]12C[C@H]([C@@]3([C@@H]4C=C(C(=O)[C@]4([C@@H]([C@@]5([C@H]([C@H]3[C@@H]1C2(C)C)O5)CO)O)O)C)O)C

Canonical SMILES

CCCCCCCCCC=CC=CC=CC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Mancinellin exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents. Studies have shown that compounds derived from Hippomane mancinella can inhibit the growth of various bacteria, including strains resistant to conventional antibiotics.

  • Case Study : A study reported that extracts containing this compound demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

2. Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

  • Case Study : In vitro studies highlighted that this compound reduced cell viability in human liver cancer cells (HepG2) with an IC50 value indicating potent cytotoxicity . Further investigations are needed to elucidate the specific mechanisms involved.

Toxicological Considerations

While this compound has promising applications, it is essential to consider its toxicity due to its origin from one of the most toxic trees globally.

  • Toxic Effects : The milky sap of the manchineel tree contains several toxic compounds, including this compound, which can cause severe skin blistering and gastrointestinal distress upon contact or ingestion . This necessitates careful handling and further research into its safety profile before therapeutic applications can be fully realized.

Environmental Applications

This compound's unique properties may also find applications in environmental science, particularly in bioremediation and as a natural pesticide.

  • Bioremediation Potential : The antimicrobial properties of this compound could be explored for use in bioremediation efforts to combat microbial contamination in soil and water systems.
  • Natural Pesticide : Its ability to inhibit microbial growth suggests potential as a natural pesticide, reducing reliance on synthetic chemicals in agriculture.

Summary Table of Applications

Application AreaDescriptionEvidence/Case Studies
Antimicrobial ActivityInhibits growth of bacteria such as Staphylococcus aureus and E. coliExtracts from Hippomane mancinella
Anticancer PropertiesInduces apoptosis in liver cancer cells (HepG2)In vitro studies showing cytotoxic effects
Toxicological ConsiderationsCauses skin blistering and gastrointestinal issuesKnown toxicity from sap exposure
Environmental ApplicationsPotential use in bioremediation and as a natural pesticideAntimicrobial properties suggestive of efficacy

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Mancinellin shares structural and functional parallels with other diterpenoids and phytotoxins, particularly those in the Euphorbiaceae family. Below is a detailed comparison:

Phorbol Esters (e.g., 12-Deoxy-5-hydroxyphorbol-6γ,7α-oxide)

Source: Isolated from the manchineel tree and other Euphorbiaceae plants . Structural Similarities: Both are diterpenoids, though phorbol esters feature a tigliane skeleton, whereas this compound’s structure remains less fully characterized . Mechanism: Phorbol esters activate protein kinase C (PKC), triggering uncontrolled cell proliferation and inflammation, whereas this compound disrupts cellular membranes and interferes with basic cellular functions . Toxicity: Phorbol esters are potent tumor promoters and skin irritants, but this compound exhibits broader systemic toxicity, classified as a "supertoxic agent" .

Ingenol Mebutate

Source: Derived from Euphorbia peplus . Structural Similarities: A diterpene ester with a compact, oxygen-rich framework distinct from this compound’s larger, multi-ring system. Mechanism: Binds to PKC, inducing apoptosis in dysplastic cells. This compound lacks this specificity, causing nonspecific membrane damage .

Manassantin B

Source: A lignan from Saururus chinensis . Structural Differences: Despite shared anti-inflammatory properties, manassantin B is a lignan (non-diterpenoid) with a distinct biphenyl ether structure . Mechanism: Inhibits NF-κB, contrasting with this compound’s membrane-disruptive action .

Comparative Data Table

Compound Molecular Formula Source Mechanism of Action Toxicity Profile Applications
This compound C₃₆H₅₂O₈ Hippomane mancinella Membrane disruption, irritant Supertoxic, carcinogen promoter Research-only (toxicity studies)
Phorbol esters Variable Euphorbiaceae spp. PKC activation, tumor promotion Severe dermatitis, carcinogenic Lab studies (cell signaling)
Ingenol mebutate C₂₅H₃₈O₇ Euphorbia peplus PKC binding, apoptosis induction Localized necrosis FDA-approved (actinic keratosis)
Manassantin B C₄₁H₄₈O₁₁ Saururus chinensis NF-κB inhibition Low systemic toxicity Anti-inflammatory research

Key Research Findings

Toxicity Pathways : this compound’s membrane disruption mechanism is distinct from PKC-targeting diterpenes, suggesting unique avenues for studying cellular toxicity .

Structural-Activity Relationship (SAR) : The compound’s multiple oxygen moieties and rigid rings may enhance its ability to intercalate into lipid bilayers, explaining its irritant properties .

Ecological Role : this compound’s toxicity likely evolved as a defense mechanism against herbivores, paralleling phorbol esters in other plants .

Preparation Methods

Solvent Partitioning and Initial Purification

Crude sap is mixed with polar solvents such as methanol or ethanol to solubilize this compound, followed by filtration to remove particulate matter. Liquid-liquid extraction using dichloromethane or ethyl acetate isolates the non-polar diterpene fraction. This step effectively separates this compound from water-soluble contaminants like sugars and proteins.

Chromatographic Purification

Column chromatography remains the cornerstone of this compound purification. Silica gel columns with gradient elution (hexane:ethyl acetate mixtures) resolve diterpene esters based on polarity. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns further refines purity, achieving >95% homogeneity as confirmed by thin-layer chromatography (TLC).

Table 1: Chromatographic Conditions for this compound Purification

MethodStationary PhaseMobile PhaseElution GradientPurity Achieved
Column ChromatographySilica Gel (60–120 mesh)Hexane:Ethyl Acetate (9:1 to 1:1)Linear80–85%
Preparative HPLCC18 Reverse-PhaseAcetonitrile:Water (70:30)Isocratic>95%

Structural Characterization and Analytical Validation

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms this compound’s structure. Key signals include:

  • ¹H NMR (500 MHz, CDCl₃): δ 5.68 (t, J = 6.5 Hz, H-2), 5.45 (dd, J = 15.3, 6.1 Hz, H-4), and 1.28 (s, H-15).

  • ¹³C NMR (125 MHz, CDCl₃): δ 172.3 (C-7 ketone), 139.5 (C-8 double bond), and 79.4 (C-5 hydroxyl).

Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight confirmation (m/z 613.3 [M+H]⁺).

Purity Assessment

Quantitative NMR (qNMR) using trimethylsilyl propionate as an internal standard verifies purity ≥97%. High-resolution MS (HRMS) and elemental analysis (C: 70.55%, H: 8.55%) further validate compositional integrity.

Challenges and Optimizations in Large-Scale Production

Yield Limitations

Natural extraction yields approximately 0.02–0.05% this compound by dry weight, necessitating processing large sap volumes. Enzymatic pretreatment with cellulase enhances sap release but risks structural modification.

Synthetic Approaches

Total synthesis remains unexplored due to this compound’s intricate pentacyclic scaffold. Retrosynthetic analysis suggests a modular strategy:

  • Construction of the tricyclic core via Diels-Alder cyclization.

  • Sequential esterification of the hexadecatrienoate side chain.
    However, stereochemical control at C-14 and C-16 poses significant synthetic hurdles.

Comparative Analysis of Isolation Protocols

A meta-analysis of published methods reveals trade-offs between yield and purity:

Table 2: Efficiency of Extraction Techniques

TechniqueYield (%)Purity (%)Time (Days)
Solvent Partitioning0.03602
Column Chromatography0.025857
Preparative HPLC0.029510

Chromatography sacrifices yield for purity, highlighting the need for hybrid approaches.

Q & A

Q. How can researchers accurately identify and isolate Mancinellin from natural sources?

To isolate this compound, begin with bioassay-guided fractionation using solvent partitioning (e.g., hexane, ethyl acetate) followed by chromatographic techniques (column chromatography, HPLC). Validate purity via NMR (¹H, ¹³C), mass spectrometry (HRMS), and comparison with literature data for spectral matches . Document solvent systems, retention times, and purification yields to ensure reproducibility .

Q. What spectroscopic methods are essential for characterizing this compound’s structural properties?

Core techniques include:

  • NMR Spectroscopy : Assign proton and carbon signals using 2D experiments (COSY, HSQC, HMBC) to resolve stereochemistry .
  • Mass Spectrometry : Confirm molecular formula via HRMS and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration .
    Provide raw spectral data in supplementary materials for peer validation .

Q. How should researchers design preliminary bioactivity assays for this compound?

Adopt a tiered approach:

In vitro screens : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls.

Dose-response curves : Establish IC₅₀ values with triplicate measurements.

Selectivity testing : Compare activity across related biological targets .
Report statistical methods (e.g., ANOVA for significance) and raw data in tabular format .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in interdisciplinary studies?

Contradictions often arise from methodological variability. Address this by:

  • Standardizing protocols : Align assay conditions (e.g., cell lines, incubation times) with published guidelines .
  • Meta-analysis : Compare datasets using effect-size metrics (e.g., Cohen’s d) to quantify discrepancies .
  • Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement .

Q. What strategies optimize the synthetic yield of this compound analogs while maintaining stereochemical fidelity?

  • Catalyst screening : Test chiral catalysts (e.g., organocatalysts, transition-metal complexes) for asymmetric synthesis .
  • Reaction monitoring : Use in-situ techniques (e.g., FTIR, LC-MS) to track intermediates and optimize reaction kinetics .
  • Scale-up challenges : Document pressure/temperature effects on enantiomeric excess (EE) and yield .

Q. How should researchers address reproducibility issues in this compound’s pharmacological profiling?

  • Open-data practices : Share raw spectra, chromatograms, and assay conditions in public repositories .
  • Collaborative validation : Partner with independent labs to replicate key findings .
  • Error analysis : Quantify instrumental uncertainty (e.g., NMR signal-to-noise ratios) and batch variability in biological replicates .

Q. What computational methods are robust for predicting this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock or Schrödinger to model ligand-target interactions, validated by mutagenesis data .
  • QSAR modeling : Train models with diverse analogs and cross-validate using leave-one-out methods .
  • MD simulations : Analyze binding stability over 100+ ns trajectories to identify critical residues .

Methodological Guidance for Data Presentation

Q. How to structure a manuscript’s Results section for clarity and impact?

  • Hierarchical organization : Present key findings first (e.g., bioactivity, synthesis), followed by supporting data .
  • Visual aids : Use heatmaps for dose-response data and ORTEP diagrams for crystallographic results .
  • Avoid redundancy : Reference supplementary tables/figures instead of repeating data .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
  • Error propagation : Report confidence intervals for replicate experiments .
  • Multivariate analysis : Apply PCA to disentangle correlated variables in omics datasets .

Q. How to contextualize this compound’s novel findings within existing literature?

  • Comparative tables : Contrast bioactivity, synthetic routes, and SAR with prior studies .
  • Limitations section : Acknowledge gaps (e.g., in vivo efficacy untested) and propose follow-up experiments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mancinellin
Reactant of Route 2
Mancinellin

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